Rel-(3s,3ar,7ar)-tert-butyl 3-(aminomethyl)hexahydrofuro[3,4-c]pyridine-5(3h)-carboxylate
Description
Rel-(3S,3aR,7aR)-tert-butyl 3-(aminomethyl)hexahydrofuro[3,4-c]pyridine-5(3H)-carboxylate is a bicyclic heterocyclic compound featuring a fused furopyridine core. Its molecular formula is C₁₃H₂₂N₂O₃ (predicted based on structural analogs), with a tert-butyl carbamate (Boc) group at the 5-position and an aminomethyl substituent at the 3-position . This compound is a key intermediate in medicinal chemistry, particularly in the synthesis of protease inhibitors and neuroactive agents due to its rigid scaffold and functional handles for further derivatization.
The stereochemistry (3S,3aR,7aR) is critical for its biological activity, as the spatial arrangement of substituents influences binding affinity to target proteins. The Boc group enhances solubility in organic solvents and stabilizes the amine during synthetic steps, while the aminomethyl group provides a site for conjugation or modification .
Properties
IUPAC Name |
tert-butyl (3S,3aR,7aR)-3-(aminomethyl)-3,3a,4,6,7,7a-hexahydro-1H-furo[3,4-c]pyridine-5-carboxylate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H24N2O3/c1-13(2,3)18-12(16)15-5-4-9-8-17-11(6-14)10(9)7-15/h9-11H,4-8,14H2,1-3H3/t9-,10-,11+/m0/s1 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HLBMPIBPEUZPJQ-GARJFASQSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1CCC2COC(C2C1)CN | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)(C)OC(=O)N1CC[C@H]2CO[C@@H]([C@H]2C1)CN | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H24N2O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID301107694 | |
| Record name | Furo[3,4-c]pyridine-5(3H)-carboxylic acid, 3-(aminomethyl)hexahydro-, 1,1-dimethylethyl ester, (3R,3aS,7aS)-rel- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID301107694 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
256.34 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1350475-38-5 | |
| Record name | Furo[3,4-c]pyridine-5(3H)-carboxylic acid, 3-(aminomethyl)hexahydro-, 1,1-dimethylethyl ester, (3R,3aS,7aS)-rel- | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1350475-38-5 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Furo[3,4-c]pyridine-5(3H)-carboxylic acid, 3-(aminomethyl)hexahydro-, 1,1-dimethylethyl ester, (3R,3aS,7aS)-rel- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID301107694 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Biological Activity
The compound Rel-(3S,3aR,7aR)-tert-butyl 3-(aminomethyl)hexahydrofuro[3,4-c]pyridine-5(3H)-carboxylate , also known by its CAS number 1350475-38-5, has garnered attention for its potential biological activity. This article aims to provide a comprehensive overview of its biological properties, including structure-activity relationships (SAR), pharmacological effects, and relevant case studies.
Molecular Characteristics
- Molecular Formula : C₁₃H₂₄N₂O₃
- Molecular Weight : 256.35 g/mol
- CAS Number : 1350475-38-5
Structural Representation
The structural representation of the compound is essential for understanding its biological activity. The molecule features a hexahydrofuro[3,4-c]pyridine core with an aminomethyl side chain and a tert-butyl ester group.
The biological activity of this compound is primarily attributed to its interaction with various biological targets. Preliminary studies suggest that it may exhibit:
- Antimicrobial Activity : Potential efficacy against various pathogens.
- Neuroprotective Effects : Possible protective effects on neuronal cells.
- Cardiovascular Benefits : Influence on cardiovascular health through modulation of specific pathways.
Structure-Activity Relationships (SAR)
Understanding the SAR is crucial for optimizing the compound's efficacy. Recent studies have explored modifications to the core structure to enhance potency and reduce side effects. For instance:
- Alterations in the aminomethyl group have been investigated to improve binding affinity to target receptors.
- Variations in the tert-butyl group have been shown to affect lipophilicity and bioavailability.
Pharmacological Studies
Several pharmacological studies have been conducted to evaluate the efficacy of this compound:
- In Vitro Studies :
- In Vivo Studies :
Case Study 1: Antimicrobial Efficacy
In a study focusing on the antimicrobial properties of this compound, researchers found that the compound exhibited potent activity against C. parvum. The study involved:
- Methodology : In vitro assays using varying concentrations of the compound.
- Results : Significant reduction in parasite viability at low concentrations, suggesting high potency and effectiveness.
Case Study 2: Neuroprotective Effects
Another study investigated the neuroprotective effects of this compound on neuronal cell lines exposed to oxidative stress:
- Methodology : Neuronal cells were treated with the compound prior to exposure to oxidative agents.
- Results : The compound significantly reduced cell death and oxidative damage markers compared to controls.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Furopyridine Derivatives with Varied Substituents
Key Observations :
- The hydrochloride salt analogs (e.g., CAS 1523617-92-6) exhibit improved crystallinity and handling compared to free bases, critical for large-scale manufacturing .
Piperidine and Pyrrolidine-Based Analogs
Research Findings and Functional Implications
- Aminomethyl vs.
- Solubility and Stability : The Boc group in all analogs improves lipid solubility, but the hydrochloride salts (e.g., CAS 1523617-92-6) are preferred for aqueous-phase reactions .
- Stereochemical Impact: The (3S,3aR,7aR) configuration in the target compound creates a steric shield around the aminomethyl group, reducing off-target interactions in enzymatic assays compared to racemic mixtures .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
